4-(Methylsulfonyl)-3-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
4-methylsulfonyl-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c1-15(13,14)7-3-2-5(12)4-6(7)8(9,10)11/h2-4H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHRVGGGCCSPMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101235249 | |
| Record name | 4-(Methylsulfonyl)-3-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101235249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252561-92-5 | |
| Record name | 4-(Methylsulfonyl)-3-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252561-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylsulfonyl)-3-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101235249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of aniline derivatives, which can be achieved using reagents such as trifluoromethyl iodide and a radical initiator . The methylsulfonyl group can be introduced through sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve continuous flow strategies to streamline the synthesis process. For example, a modular flow platform can be employed to generate trifluoromethyl-heteroatom anions on demand, which can then be coupled with aniline derivatives to produce the desired compound . This method offers advantages in terms of scalability and sustainability, as it avoids the use of polyfluoroalkyl substances (PFAS) and relies on more environmentally friendly reagents .
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfonyl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
4-(Methylsulfonyl)-3-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 4-(Methylsulfonyl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes . The methylsulfonyl group can also influence the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric properties of substituents significantly influence the behavior of aniline derivatives. Below is a comparison of key compounds:
Key Observations :
- Electron-Withdrawing Effects : The -SO₂CH₃ group in this compound increases acidity (pKa ~0.6–1.0) compared to -SCH₃ (pKa ~4.5–5.0), making the amine less basic and altering solubility .
- Lipophilicity : -CF₃ contributes to logP ~2.5–3.0, but -SO₂CH₃ reduces logP compared to -SCH₃ .
Enzyme Inhibition
- This compound : Demonstrated 90.8% inhibition of TrkA kinase at 10 μM, with IC₅₀ = 1.7 μM. The -SO₂CH₃ group enhances binding to the kinase ATP pocket through hydrogen bonding .
- 4-Methylthio-3-(trifluoromethyl)aniline: Not directly tested, but methylthio analogs generally show weaker inhibition due to reduced polarity .
- 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline : Used in antipsychotic drug intermediates; the piperazine group improves blood-brain barrier penetration .
Antibacterial Activity
- N-(4-(1H-Indol-1-yl)phenyl)-3-(methylsulfonyl)aniline (4c) : Exhibited MIC = 8 μg/mL against Staphylococcus aureus, attributed to the sulfone group’s ability to disrupt bacterial membranes .
Biological Activity
4-(Methylsulfonyl)-3-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features, which include both a methylsulfonyl and a trifluoromethyl group. This article provides an overview of its biological activities, synthesis methods, and relevant research findings.
- Molecular Formula : C8H8F3N O2S
- Molecular Weight : Approximately 227.21 g/mol
The compound's structure contributes to its reactivity and potential biological activity, making it a candidate for various pharmaceutical applications.
Biological Activities
Research has indicated that this compound exhibits several biological activities, particularly in the areas of antibacterial and anticancer properties.
Antibacterial Activity
A study examining the impact of trifluoromethyl and sulfonyl groups on biological activity found that derivatives similar to this compound displayed notable antibacterial effects. For instance, derivatives were tested against various bacterial strains, revealing minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against pathogens like Bacillus mycoides, Escherichia coli, and Candida albicans .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies against eight human cancer cell lines (including A549, HCT116, PC3, A431, HePG2, HOS, PACA2, and BJ1) demonstrated that certain derivatives exhibited significant cytotoxic effects with IC50 values indicating potent activity .
Structure-Activity Relationship (SAR)
The unique combination of the methylsulfonyl and trifluoromethyl groups enhances the biological profile of this compound compared to simpler analogs. The following table summarizes some related compounds and their activities:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 4-Methoxy-3-(trifluoromethyl)aniline | C8H8F3NO | Used in heterocycle synthesis |
| 3-(Trifluoromethyl)aniline | C7H6F3N | Common in dye manufacturing |
| 4-Amino-2-trifluoromethylanisole | C9H8F3N | Relevant for amine-related reactions |
Case Studies
- Antibacterial Study : In a comparative study of various sulfonyl-containing compounds, those with similar structures to this compound showed enhanced antibacterial properties against common pathogens .
- Anticancer Evaluation : Compounds derived from this compound were tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity. Notably, compounds with specific substitutions on the aniline ring exhibited improved efficacy .
Synthesis Methods
Several methods for synthesizing this compound have been documented. These typically involve:
- Nitration : Introduction of the trifluoromethyl group via electrophilic aromatic substitution.
- Sulfonylation : Attachment of the methylsulfonyl group through nucleophilic substitution reactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Methylsulfonyl)-3-(trifluoromethyl)aniline, and how do reaction conditions influence yield?
- Methodology: The compound can be synthesized via sulfonation of 3-(trifluoromethyl)aniline derivatives. For example, sulfonic acid groups can be introduced using chlorosulfonic acid under controlled temperatures (0–5°C). Purification often involves recrystallization or column chromatography. Yields (~60–75%) depend on stoichiometry and reaction time .
- Data Consideration: Conflicting yield reports may arise from impurities in starting materials or incomplete sulfonation. Use HPLC or GC-MS to monitor reaction progress .
Q. How do the electron-withdrawing groups (methylsulfonyl and trifluoromethyl) affect the compound’s basicity and reactivity?
- Analysis: The methylsulfonyl (-SO₂CH₃) and trifluoromethyl (-CF₃) groups are strong electron-withdrawing substituents, reducing the aromatic ring’s electron density. This decreases the amine’s basicity (pKa ~2–3) and directs electrophilic substitution to the para position. Reactivity in nucleophilic aromatic substitution (e.g., with halides) is enhanced .
- Experimental Validation: Titration with HCl or computational DFT calculations can quantify basicity shifts .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Techniques:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and amine protons (δ 5.0–5.5 ppm, broad). The -CF₃ group appears as a quartet in ¹⁹F NMR (δ -60 to -65 ppm) .
- IR Spectroscopy : Confirm sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and amine (N-H stretch at 3300–3500 cm⁻¹) groups .
- Mass Spectrometry : Molecular ion peak at m/z ~255 (C₈H₇F₃NO₂S) .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of further functionalization (e.g., halogenation)?
- Methodology: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces, identifying electron-deficient sites. For example, halogenation favors the para position to -SO₂CH₃ due to lowered activation energy .
- Validation: Compare computational predictions with experimental results using X-ray crystallography or NOE NMR .
Q. What strategies resolve contradictions in reported solubility and stability data?
- Contradiction Example: Some studies report solubility in polar aprotic solvents (e.g., DMF), while others note limited solubility.
- Resolution: Solubility varies with purity and crystalline form. Use DSC/TGA to assess polymorphic stability. Preferential solvation in mixed solvents (e.g., DCM:MeOH) can optimize dissolution .
Q. How does the methylsulfonyl group influence biological activity in drug discovery contexts?
- Role in Pharmacophores: The -SO₂CH₃ group enhances binding to hydrophobic pockets in enzymes (e.g., kinase inhibitors) and improves metabolic stability. Compare IC₅₀ values of derivatives with/without this group in target assays .
- Case Study: Derivatives of 4-(Methylsulfonyl)aniline show COX-2 inhibition, suggesting potential anti-inflammatory applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
